molecular formula C18H13ClN6O4 B2723272 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892763-08-5

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2723272
CAS No.: 892763-08-5
M. Wt: 412.79
InChI Key: BJNKPGILQXBZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol derivatives with methylene chloride under acidic conditions to form the 1,3-benzodioxole ring.

    Oxadiazole Formation: The benzodioxole intermediate is then reacted with nitrile oxides to form the 1,2,4-oxadiazole ring.

    Triazole Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole Derivatives: Compounds with similar benzodioxole moieties, such as safrole and piperonyl butoxide.

    Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as furazolidone and oxadiazolone.

    Triazole Derivatives: Compounds with triazole rings, such as fluconazole and itraconazole.

Uniqueness

The uniqueness of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O4/c1-26-12-5-3-10(19)7-11(12)25-16(20)15(22-24-25)18-21-17(23-29-18)9-2-4-13-14(6-9)28-8-27-13/h2-7H,8,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNKPGILQXBZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.